molecular formula C8H7BrO3 B157064 2-(3-Bromophenoxy)acetic acid CAS No. 1798-99-8

2-(3-Bromophenoxy)acetic acid

Cat. No. B157064
Key on ui cas rn: 1798-99-8
M. Wt: 231.04 g/mol
InChI Key: CRKQPDCSWOJBJY-UHFFFAOYSA-N
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Patent
US06239284B1

Procedure details

6-bromo-3-coumarone is prepared in four steps from commercial 3-bromophenol. The first step consists of an O-alkylation of the 3-bromophenol by methyl bromoacetate. The saponification of the methyl 3-bromophenoxyacetate allows one to obtain 3-bromophenoxyacetic acid, which is converted into the acid chloride by the action of thionyl chloride. This is subjected to an intramolecular Friedel Craft acylation to yield 6-bromo-3-coumarone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
BrC1C=C(O)C=CC=1.BrCC(OC)=O.[Br:15][C:16]1[CH:17]=[C:18]([CH:25]=[CH:26][CH:27]=1)[O:19][CH2:20][C:21]([O:23]C)=[O:22]>>[Br:15][C:16]1[CH:17]=[C:18]([CH:25]=[CH:26][CH:27]=1)[O:19][CH2:20][C:21]([OH:23])=[O:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(OCC(=O)OC)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
BrC=1C=C(OCC(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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